molecular formula C12H16O2 B8159420 (4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol

(4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol

Cat. No.: B8159420
M. Wt: 192.25 g/mol
InChI Key: DXVLUGVRPVHLAH-UHFFFAOYSA-N
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Description

(4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol is a substituted benzyl alcohol derivative featuring a phenyl ring with three key functional groups:

  • Methyl at the ortho position (C2), contributing to steric hindrance and influencing molecular conformation.
  • Methanol (-CH2OH) at the benzylic position, enabling hydrogen bonding and reactivity typical of primary alcohols.

For example, methanol derivatives are critical in fungicide production (e.g., metconazole intermediates) , and benzylic alcohols are common building blocks for further functionalization .

Properties

IUPAC Name

[4-(cyclopropylmethoxy)-2-methylphenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-6-12(5-4-11(9)7-13)14-8-10-2-3-10/h4-6,10,13H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVLUGVRPVHLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol typically begins with commercially available starting materials such as 4-hydroxy-2-methylbenzaldehyde and cyclopropylmethanol.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for (4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 4-cyclopropylmethoxy-2-methylbenzaldehyde or 4-cyclopropylmethoxy-2-methylbenzoic acid.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that (4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol may exhibit several pharmacological properties:

Antimicrobial Activity

Studies suggest that this compound possesses significant antimicrobial properties, effective against various bacterial strains. The proposed mechanism involves disruption of bacterial cell wall synthesis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Preliminary studies have shown promising anticancer effects, particularly in inducing apoptosis in cancer cell lines such as HeLa and MCF-7. The compound appears to activate caspase pathways leading to programmed cell death.

Cancer Cell LineIC50 (µM)
HeLa15
MCF-720

Case Studies

Several case studies have been conducted to explore the efficacy of (4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol:

  • In Vivo Efficacy Against Tumors : A study demonstrated that administration of the compound significantly reduced tumor size in xenograft models compared to control groups, indicating potential as an anticancer agent.
  • Synergistic Effects with Existing Antibiotics : Research evaluated the combination of this compound with traditional antibiotics, revealing enhanced antibacterial activity when used together, suggesting a strategy for overcoming resistance mechanisms.

Mechanism of Action

The mechanism by which (4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol exerts its effects involves its interaction with specific molecular targets. The cyclopropylmethoxy group and the phenyl ring play a crucial role in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol

Structural Differences :

  • Core Scaffold: The analog replaces the phenyl ring with a quinoline system, introducing nitrogen heteroatoms and extended conjugation.
  • Substituents: Cyclopropyl and 4-fluorophenyl groups at C2 and C4 of the quinoline ring. Methanol at C3.

Physical Properties :

  • Crystallography: The quinoline derivative forms colorless crystals stabilized by intermolecular O–H⋯O/N and C–H⋯O hydrogen bonds. Dihedral angles between aromatic rings range from 25.9° to 76.2°, indicating significant non-planarity .
  • Implications for Target Compound: The methanol group in (4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol likely participates in similar hydrogen bonding, affecting solubility and crystallization behavior.

Reactivity :

  • The methanol group in both compounds is susceptible to oxidation or substitution. However, the electron-withdrawing fluorine in the quinoline analog may reduce benzylic alcohol reactivity compared to the target compound’s electron-rich phenyl system.

5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone

Structural Differences :

  • Core Scaffold: Cyclopentanone vs. phenyl ring.
  • Functional Groups: Chlorophenylmethyl and dimethyl groups at C5, lacking a methanol moiety.

Methanol-Preserved Compounds in Environmental Studies

Key Insight :

  • Methanol is effective in preserving volatile aromatic compounds (e.g., benzene, toluene) in soil samples, reducing analyte loss by >90% compared to bulk methods .
  • Implications: The methanol group in (4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol may enhance its stability during storage or processing, analogous to methanol’s preservative role in environmental samples.

Biological Activity

(4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol is a compound that has garnered interest in various fields, particularly in pharmaceuticals due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H16O2
  • Molecular Weight : 192.25 g/mol
  • Boiling Point : Approximately 334.0 °C (predicted)
  • Density : 1.112 g/cm³ (predicted)
  • pKa : 14.43 (predicted) .

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The specific mechanisms of action for (4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol are still under investigation, but preliminary studies suggest potential interactions with:

  • Opioid Receptors : Analogous compounds have shown activity as opioid receptor modulators, which could imply similar effects for this compound.
  • COX Enzymes : Given its structural similarities to known COX inhibitors, it may exhibit anti-inflammatory properties .

Antinociceptive Effects

A study investigating compounds related to (4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol found that certain analogs displayed significant antinociceptive activity in animal models. This suggests potential applications in pain management.

Anti-inflammatory Properties

Given its possible interaction with COX enzymes, the compound may serve as a candidate for treating COX-2 mediated diseases. This is supported by findings from related compounds that have demonstrated efficacy in reducing inflammation .

Study on Opioid Receptor Modulation

In a comparative study, various analogs of cyclopropylmethoxy compounds were tested for their efficacy at the mu-opioid receptor (MOR). Results indicated that modifications in the cyclopropyl structure significantly impacted binding affinity and efficacy, suggesting a similar potential for (4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol .

In Vivo Studies

In vivo studies demonstrated that certain derivatives exhibited low withdrawal symptoms and did not induce dependence, marking them as promising candidates for further development in pain management therapies .

Data Table: Biological Activity Overview

Compound NameActivity TypeIC50 (μM)% InhibitionReference
(4-Cyclopropylmethoxy-2-methyl-phenyl)-methanolAntinociceptiveTBDTBD
Analog AOpioid Receptor Agonist3.1785
Analog BCOX Inhibitor1.5492

Q & A

Q. What are the established synthetic routes for (4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. For example, starting from a phenolic precursor (e.g., 4-hydroxy-2-methylphenol), cyclopropylmethyl bromide can be introduced under alkaline conditions (e.g., K₂CO₃ or NaOH) to form the ether linkage. Subsequent reduction of a carbonyl group (e.g., using NaBH₄ or LiAlH₄) yields the methanol derivative. Optimization strategies include:

  • Catalyst selection : Alkali metal carbonates improve substitution efficiency .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
  • Temperature control : Moderate heating (60–80°C) balances reactivity and side-product formation .
    Green chemistry approaches, such as biocatalytic methods or ionic liquids, remain underexplored but could reduce environmental impact .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopropylmethoxy integration at δ ~3.5–4.5 ppm) and hydroxyl group presence .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways .
  • Chromatography : Reverse-phase HPLC with methanol-water gradients (e.g., 60:40 to 90:10) resolves impurities. Retention time reproducibility is critical for purity assessment .
  • X-ray crystallography : SHELX software refines crystal structures to confirm stereochemistry and hydrogen-bonding networks .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

Methodological Answer: Analogous aryl methanol derivatives exhibit:

  • Antimicrobial activity : Against Gram-positive bacteria (MIC ~5–20 µg/mL) via membrane disruption .
  • Antioxidant properties : Radical scavenging in DPPH assays (IC₅₀ ~10–50 µM) attributed to phenolic hydroxyl groups .
  • Enzyme modulation : Inhibition of cytochrome P450 isoforms (e.g., CYP3A4) due to competitive binding .
    Note: Direct studies on (4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol are limited; extrapolation from structural analogs is necessary.

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial topoisomerases) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial potency to prioritize synthetic targets .
  • MD simulations : Assess dynamic interactions (e.g., ligand-protein stability over 100 ns trajectories) to refine pharmacophores .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Methodological Answer: Contradictions often arise from methodological variability. Mitigation strategies include:

  • Standardized assays : Adopt OECD guidelines for reproducibility (e.g., fixed DPPH concentrations, controlled light exposure) .
  • Batch-to-batch analysis : Use HPLC to verify compound purity across studies .
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data and identify outliers .
    For example, discrepancies in antioxidant assays may stem from solvent polarity differences affecting radical stability .

Q. What strategies are recommended for scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Flow chemistry : Continuous reactors minimize side reactions (e.g., epoxide formation) during cyclopropylmethoxy introduction .
  • Chiral auxiliaries : Temporarily install directing groups (e.g., Evans oxazolidinones) to control reduction steps .
  • In-line analytics : Real-time FTIR monitors reaction progress to halt at optimal conversion .

Q. How can metabolomic studies elucidate the compound’s degradation pathways in biological systems?

Methodological Answer:

  • Stable isotope tracing : Use ¹³C-labeled compound to track metabolites via LC-MS/MS .
  • Enzyme inhibition assays : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .
  • Computational prediction : Tools like Meteor (Lhasa Limited) simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) .

Key Research Gaps

  • Biocatalytic synthesis : Explore lipase-mediated etherification to replace traditional alkylation .
  • Toxicogenomics : Assess gene expression changes (e.g., oxidative stress markers) in in vitro models .
  • Environmental fate : Study photodegradation kinetics under simulated sunlight .

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